4-(benzyloxy)-2,3-dihydro-1H-inden-1-one
Overview
Description
4-(benzyloxy)-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C16H14O2 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactivity Studies
4-(benzyloxy)-2,3-dihydro-1H-inden-1-one has been used in the synthesis of new compounds with potential bioactivity. For example, its derivatives have been studied for cytotoxicity and tumor-specificity, as well as their potential as carbonic anhydrase inhibitors. These studies highlight its relevance in anti-tumor activity research and the development of medicinal chemistry (Gul et al., 2016).
Synthetic Studies on Antibiotics
This compound has also been involved in the synthesis of antibiotics, such as kinamycin. The synthesis involves key steps like Diels-Alder reaction, highlighting its importance in creating complex molecular structures essential for antibiotic development (Kitani et al., 2002).
Biocatalytic Synthesis
Innovative synthesis methods using this compound have been explored for environmentally friendly production of various compounds. One study presented a one-pot biocatalytic synthesis of quinoxalinones and benzoxazin-ones, using this compound as a key ingredient. This method emphasizes the compound's role in sustainable and green chemistry applications (Petronijević et al., 2017).
Pharmaceutical Intermediates
The compound plays a significant role in the synthesis of active pharmaceutical intermediates (APIs). One example is its use in the production of Ifenprodil and Buphenine, where its synthesis involves advanced catalysis techniques. This demonstrates its importance in the pharmaceutical industry (Yadav & Sowbna, 2012).
Luminescent Properties in Coordination Compounds
Studies have shown that this compound derivatives can significantly influence the luminescent properties of lanthanide coordination compounds. This aspect is crucial in materials science and optical applications (Sivakumar et al., 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-phenylmethoxy-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-15-10-9-14-13(15)7-4-8-16(14)18-11-12-5-2-1-3-6-12/h1-8H,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWDWAGEQXIWRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545102 | |
Record name | 4-(Benzyloxy)-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86045-82-1 | |
Record name | 4-(Benzyloxy)-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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